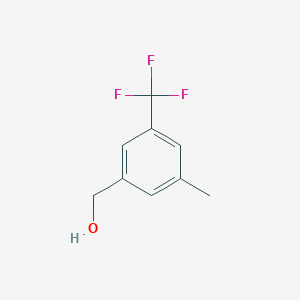

3-Methyl-5-(trifluoromethyl)benzyl alcohol

Descripción general

Descripción

3-Methyl-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O and a molecular weight of 190.17 g/mol . It is also known by its IUPAC name, [3-methyl-5-(trifluoromethyl)phenyl]methanol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a benzyl alcohol moiety, making it a valuable intermediate in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)benzyl alcohol typically involves the following steps:

Friedel-Crafts Alkylation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

Oxidation: Corresponding aldehydes and carboxylic acids.

Reduction: Corresponding alkanes.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Intermediate for Drug Synthesis

3-Methyl-5-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances biological activity and metabolic stability, making it a valuable building block for drug development. For example, it has been utilized in the synthesis of compounds exhibiting anti-inflammatory and anti-cancer properties.

Case Study: Synthesis of Anticancer Agents

A notable study involved the synthesis of a series of trifluoromethyl-substituted benzyl alcohols, including this compound, which were evaluated for their cytotoxic effects against cancer cell lines. The results indicated that these compounds exhibited significant activity, highlighting their potential in cancer therapy .

Agrochemicals

Pesticide Development

The compound is also used as an intermediate in the production of agrochemicals, particularly pesticides. The incorporation of trifluoromethyl groups into pesticide molecules can enhance their efficacy and selectivity towards target pests.

Case Study: Trifluoromethyl Pesticides

Research has demonstrated that derivatives of this compound can be synthesized to create novel insecticides with improved potency against agricultural pests. These compounds showed reduced toxicity to non-target organisms while maintaining high effectiveness against pests .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound is employed as a reagent in various analytical methods, including chromatography and mass spectrometry. Its unique chemical properties facilitate the detection and quantification of other substances.

Data Table: Applications in Analytical Chemistry

| Application Area | Technique Used | Role of this compound |

|---|---|---|

| Chromatography | HPLC | Solvent and derivatization agent |

| Mass Spectrometry | Ionization | Enhances ionization efficiency |

| Spectroscopy | NMR Spectroscopy | Internal standard for quantitative analysis |

Chemical Synthesis

Building Block for Fluorinated Compounds

The compound is utilized as a precursor for synthesizing other fluorinated compounds, which are essential in various industrial applications.

Case Study: Synthesis of Fluorinated Aromatics

A study focused on the use of this compound as a starting material for synthesizing fluorinated aromatic compounds. The resultant products demonstrated enhanced thermal stability and unique electronic properties suitable for electronic applications .

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Bis(trifluoromethyl)benzyl alcohol

- 4-(Trifluoromethyl)benzyl alcohol

- 2-(Trifluoromethyl)benzyl alcohol

Uniqueness

3-Methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Actividad Biológica

3-Methyl-5-(trifluoromethyl)benzyl alcohol (CAS No. 116070-38-3) is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a benzyl structure. This unique combination of functional groups has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3O. The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

- Antimicrobial Activity : Studies have indicated that compounds containing trifluoromethyl groups can exhibit significant antimicrobial properties. For instance, the presence of the trifluoromethyl group has been associated with increased potency against various bacterial strains due to enhanced interaction with bacterial membranes or metabolic pathways .

- Anticancer Properties : The compound's structure suggests potential activity against cancer cells. Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The trifluoromethyl group may contribute to this activity by altering the electronic characteristics of the molecule, enhancing its ability to interact with biological targets involved in cancer progression .

- Enzyme Inhibition : Trifluoromethyl-substituted compounds often serve as enzyme inhibitors. In particular, studies have demonstrated that such compounds can inhibit enzymes involved in critical metabolic pathways, which could be leveraged for therapeutic applications in diseases like cancer and infections .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of trifluoromethyl-substituted benzyl alcohols, including this compound, demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-fluorinated analogs, highlighting the enhanced efficacy provided by the trifluoromethyl group .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that this compound inhibited cell growth by approximately 70% at concentrations of 10 µM after 48 hours of exposure. Mechanistic studies indicated that this compound induced apoptosis through the activation of caspase pathways, making it a candidate for further investigation as an anticancer agent .

The biological activity of this compound is hypothesized to involve:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, modulating their activity.

- Alteration of Membrane Properties : The hydrophobic nature imparted by the trifluoromethyl group could enhance membrane permeability, facilitating greater intracellular concentrations.

- Induction of Stress Responses : By affecting cellular signaling pathways, this compound may trigger stress responses leading to apoptosis in cancer cells.

Propiedades

IUPAC Name |

[3-methyl-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZONWVUWCPMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379615 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116070-38-3 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.